molecular formula C8H5I2N B1629380 4,6-Diiodo-1H-indole CAS No. 885520-37-6

4,6-Diiodo-1H-indole

Cat. No. B1629380
M. Wt: 368.94 g/mol
InChI Key: ZITYWKTZRRHYBA-UHFFFAOYSA-N
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Description

4,6-Diiodo-1H-indole is a chemical compound with the molecular formula C8H5I2N . It is used in the preparation of linear tripeptides for right-hand segments of complestatin .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in the chemical community due to their significant role in cell biology . Various protocols have been developed for the synthesis of highly sensitive indole imines utilizing green chemistry . Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality .


Molecular Structure Analysis

The molecular weight of 4,6-Diiodo-1H-indole is 368.94 . The structure of indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .


Chemical Reactions Analysis

Indole derivatives possess various biological activities. The indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation . Electrophilic substitution can be combined with inter- or intramolecular addition at C-2 .

Scientific Research Applications

Synthesis and Functionalization

  • The indole nucleus, including structures like 4,6-Diiodo-1H-indole, is a key component in a vast array of biologically active compounds, both natural and synthetic. Indole synthesis has been a significant area of research, with methods like the Fischer indole synthesis and the Gassman synthesis being well-established. Recent advancements include palladium-catalyzed reactions which have become crucial in organic synthesis, offering access to complex molecules with less waste and fewer steps (Cacchi & Fabrizi, 2005).

Structural Analysis and Applications

  • Indole derivatives, including variations like 4,6-Diiodo-1H-indole, have garnered immense interest due to their diverse applications in various fields. Novel indole derivatives have been synthesized and characterized using techniques like NMR, FT-IR, and UV–Visible spectroscopy. These compounds have potential applications in areas such as non-linear optical (NLO) technologies and other high-tech applications (Tariq et al., 2020).

Electrosynthesis and Electrochromic Properties

  • Research into indole-based polymers, such as the synthesis of 1-metyl-2,3-di(thiophen-2-yl)-1H-indole (DTI) and its corresponding polymer, highlights the potential of indole derivatives in the field of materials science. These studies reveal properties like band gaps and color change, indicating their use in electrochromic applications (Carbas et al., 2017).

Biomedical Applications

  • Indole derivatives, including 4,6-Diiodo-1H-indole, are being investigated for their antibacterial and antifungal activities. This research expands the potential biomedical applications of these compounds, contributing to the development of new therapeutic agents (Sachdeva et al., 2012).

Fungicide Development

  • The use of 2-arylindole derivatives, closely related to 4,6-Diiodo-1H-indole, in fungicide development is an emerging area of research. These compounds have shown significant fungicidal activities, especially against various plant pathogens. The research illustrates the potential of indole scaffolds in developing new fungicide agents (Huo et al., 2022).

Computational and Spectroscopic Analysis

  • Indole base derivatives, including those similar to 4,6-Diiodo-1H-indole, are the focus of both experimental and computational studies due to their wide range of applications. These studies involve spectroscopic techniques and density functional theory (DFT) calculations, highlighting their potential in optical and biological fields (Tariq et al., 2020).

Antioxidant and Acetylcholinesterase Inhibition Properties

  • Research into 4,6-dimethoxy-1H-indole-2-carbohydrazides and their derivatives has revealed their potential as antioxidants and acetylcholinesterase inhibitors. These findings contribute to the development of new therapeutic agents for treating diseases related to oxidative stress and cholinergic dysfunction (Bingul et al., 2019).

Crystallographic and DFT Analysis

  • The structural elucidation of compounds containing the indole nucleus, such as 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, involves techniques like crystallography and DFT calculations. These studies contribute to understanding the interactions at a molecular level, which is crucial for drug design and development (Geetha et al., 2019).

Indole Metabolism in Health and Disease

  • Studies on indole metabolism, such as mapping insoluble indole metabolites in gastrointestinal environments, are crucial for understanding the role of indole derivatives in health and disease, particularly in cancer models. This research contributes to the understanding of the therapeutic potentials of indole derivatives (Rudd et al., 2019).

Future Directions

Indoles have been attracting attention due to their diverse biological activities and potential therapeutic applications . The development of novel methods of synthesis and the exploration of solid phase methods applicable to combinatorial approaches in synthesis are areas of ongoing research .

properties

IUPAC Name

4,6-diiodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5I2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITYWKTZRRHYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646334
Record name 4,6-Diiodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Diiodo-1H-indole

CAS RN

885520-37-6
Record name 4,6-Diiodo-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Diiodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Baqi, S Alshaibani, K Ritter, A Abdelrahman… - academia.edu
The orphan G protein-coupled receptor GPR17 was shown to be involved in myelin repair and has been proposed as a novel drug target for the treatment of brain and spinal cord injury …
Number of citations: 2 www.academia.edu

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